molecular formula C8H13NO3 B13521563 Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate

Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B13521563
M. Wt: 171.19 g/mol
InChI Key: IYBXGBCBMYFPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound efficiently .

Chemical Reactions Analysis

Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .

Scientific Research Applications

Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its ability to interact with various biological targets. Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals .

Mechanism of Action

The mechanism of action of Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of both oxygen and nitrogen atoms allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate can be compared with other similar compounds such as 2-azaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane . These compounds share a similar spiro structure but differ in the positioning and types of heteroatoms. The unique combination of oxygen and nitrogen in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)6-2-8(5-12-6)3-9-4-8/h6,9H,2-5H2,1H3

InChI Key

IYBXGBCBMYFPMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CNC2)CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.